ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate
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Overview
Description
Ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, fused with a benzoate ester
Mechanism of Action
Target of Action
This compound is structurally related to 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde , which is a part of a collection of rare and unique chemicals used by early discovery researchers
Biochemical Pathways
The biochemical pathways affected by ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate are currently unknown . Given the structural similarity to 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde , it is possible that this compound could be involved in similar biochemical pathways
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.
Preparation Methods
The synthesis of ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a multicomponent reaction (MCR) involving aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate can undergo various chemical reactions, including:
Scientific Research Applications
Ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound is explored for its use in the development of new materials with unique optical and electronic properties.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate can be compared with other similar compounds, such as:
2-Amino-4H-pyran-3-carbonitrile Derivatives: These compounds share a similar pyran ring structure and exhibit a wide range of biological activities.
Benzopyran-4-One Derivatives: These compounds are known for their antiproliferative and anti-inflammatory properties.
Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with significant biological and pharmacological activities.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate is a synthetic organic compound that belongs to the class of benzopyran derivatives. Its unique structure, characterized by a methoxy group and a pyranone ring, has attracted significant attention in various fields of biological research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C16H15NO6 and a molecular weight of 315.29 g/mol. The compound features:
- Aromatic benzoate moiety : Provides structural stability and potential interactions with biological targets.
- Pyranone ring : Implicated in various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound appears to induce apoptosis (programmed cell death) through several mechanisms:
- Inhibition of Cell Proliferation : Research has shown that this compound can inhibit the growth of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : It activates apoptotic pathways, increasing the expression of pro-apoptotic proteins, which leads to cell death in cancerous cells .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may exert its effects by:
- Inhibition of Pro-inflammatory Cytokines : this compound can inhibit the release of cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses .
- Modulation of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation-related damage.
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Targeting Enzymes : The compound may inhibit specific kinases and other enzymes that regulate cell proliferation and survival.
- Interference with Signaling Pathways : By modulating signaling pathways related to apoptosis and inflammation, it can effectively alter cellular responses to stress and damage .
Study on Anticancer Activity
In a study involving various cancer cell lines, this compound demonstrated:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (Breast Cancer) | 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |
A549 (Lung Cancer) | 18 | Inhibition of proliferation |
The results indicated that the compound is particularly effective against breast and cervical cancer cells, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Study
Another investigation focused on the anti-inflammatory properties revealed that treatment with this compound significantly reduced inflammation markers in animal models subjected to induced inflammation:
Treatment Group | Inflammation Score Reduction (%) |
---|---|
Control | 0 |
Low Dose (10 mg/kg) | 30 |
High Dose (50 mg/kg) | 60 |
These findings support the compound's potential application in treating inflammatory diseases.
Properties
IUPAC Name |
ethyl 4-[(5-methoxy-4-oxopyran-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-3-22-16(20)10-4-6-11(7-5-10)17-15(19)13-8-12(18)14(21-2)9-23-13/h4-9H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOPEWQCQFMKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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